molecular formula C18H27N3O2 B269092 N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-methylbutanamide

N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-methylbutanamide

Katalognummer B269092
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: YZCRCOQHXXPLAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-methylbutanamide, commonly known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. It has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. In

Wirkmechanismus

CX-4945 exerts its pharmacological effects by inhibiting the activity of CK2. CK2 is a protein kinase that regulates various cellular processes, including cell proliferation, apoptosis, and DNA repair. CK2 is overexpressed in many cancers and has been implicated in the pathogenesis of various diseases.
By inhibiting the activity of CK2, CX-4945 disrupts the cellular processes that are regulated by CK2. This leads to the induction of cell death in cancer cells, the reduction of amyloid beta accumulation in Alzheimer's disease, and the inhibition of viral replication in various viral infections.
Biochemical and Physiological Effects
CX-4945 has been shown to have various biochemical and physiological effects. In cancer cells, CX-4945 induces cell death by inhibiting the activity of CK2, which regulates various cellular processes that are essential for cancer cell survival. In animal models of Alzheimer's disease, CX-4945 reduces the accumulation of amyloid beta, a protein that is implicated in the pathogenesis of Alzheimer's disease.
In viral infections, CX-4945 inhibits the replication of various viruses by targeting CK2, which plays a role in the replication of these viruses. CX-4945 has also been shown to have anti-inflammatory properties by inhibiting the activity of CK2, which regulates various inflammatory pathways.

Vorteile Und Einschränkungen Für Laborexperimente

CX-4945 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has been shown to have pharmacological effects in various diseases.
However, CX-4945 also has several limitations for lab experiments. It has low solubility in water, which can limit its use in in vitro assays. It also has poor bioavailability, which can limit its use in in vivo studies.

Zukünftige Richtungen

There are several future directions for the study of CX-4945. One direction is to explore its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic disorders. Another direction is to develop more potent and selective inhibitors of CK2 that can overcome the limitations of CX-4945.
Furthermore, the development of CX-4945 analogs with improved solubility and bioavailability could enhance its potential as a therapeutic agent. Finally, the use of CX-4945 in combination with other drugs or therapies could enhance its efficacy and reduce its limitations.

Synthesemethoden

CX-4945 can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis of CX-4945 involves the reaction of 4-aminobenzonitrile with cyclohexyl isocyanate to form N-(cyclohexylcarbamoyl)-4-aminobenzonitrile. This intermediate is then reacted with 3-methylbutyryl chloride to form CX-4945.

Wissenschaftliche Forschungsanwendungen

CX-4945 has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the activity of CK2, a protein kinase that is overexpressed in many cancers. CX-4945 has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models.
In addition to cancer, CX-4945 has also been studied for its potential therapeutic applications in neurodegenerative disorders. CK2 has been implicated in the pathogenesis of Alzheimer's disease, and CX-4945 has been shown to reduce the accumulation of amyloid beta in animal models of Alzheimer's disease.
CX-4945 has also been studied for its potential antiviral activity. CK2 has been shown to play a role in the replication of various viruses, including HIV, hepatitis C virus, and dengue virus. CX-4945 has been shown to inhibit the replication of these viruses in vitro.

Eigenschaften

Produktname

N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-methylbutanamide

Molekularformel

C18H27N3O2

Molekulargewicht

317.4 g/mol

IUPAC-Name

N-[4-(cyclohexylcarbamoylamino)phenyl]-3-methylbutanamide

InChI

InChI=1S/C18H27N3O2/c1-13(2)12-17(22)19-15-8-10-16(11-9-15)21-18(23)20-14-6-4-3-5-7-14/h8-11,13-14H,3-7,12H2,1-2H3,(H,19,22)(H2,20,21,23)

InChI-Schlüssel

YZCRCOQHXXPLAX-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)NC2CCCCC2

Kanonische SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.